![molecular formula C9H12ClNO2 B2666032 3,4-dihydro-2H-1,5-benzodioxepin-6-amine hydrochloride CAS No. 115464-85-2](/img/structure/B2666032.png)
3,4-dihydro-2H-1,5-benzodioxepin-6-amine hydrochloride
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Overview
Description
3,4-dihydro-2H-1,5-benzodioxepin-6-amine hydrochloride is a chemical compound with the CAS Number: 115464-85-2 . It has a molecular weight of 201.65 . The IUPAC name for this compound is 3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-amine hydrochloride .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, heterocyclic Schiff base ligands and their metal complexes were derived by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11NO2.ClH/c10-7-3-1-4-8-9(7)12-6-2-5-11-8;/h1,3-4H,2,5-6,10H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It is soluble in water and highly soluble in ethanol and acetone .Scientific Research Applications
Raw Material and Intermediate in Organic Synthesis
This compound is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a wide range of organic compounds, contributing to the development of new materials and chemicals.
Pharmaceuticals
The compound plays a significant role in the pharmaceutical industry . It can be used in the synthesis of various drugs, contributing to the development of new treatments and therapies.
Agrochemicals
In the field of agrochemicals, this compound is used as a raw material and intermediate . It can be used in the synthesis of pesticides, herbicides, and other agrochemicals, helping to improve agricultural productivity and crop protection.
Dyestuffs
The compound is also used in the production of dyestuffs . It can contribute to the development of new dyes and pigments, enhancing the color and quality of various products.
Antioxidant Studies
The compound has been used in antioxidant studies . It has been found to have significant antioxidant activity, which can be beneficial in the prevention of diseases caused by oxidative stress.
Antimicrobial Studies
The compound has shown excellent antimicrobial activity . It has been used in studies against various microbial strains, contributing to the development of new antimicrobial agents.
Anti-inflammatory Studies
The compound has been used in anti-inflammatory studies . It has shown excellent anti-inflammatory activities, which can be beneficial in the treatment of various inflammatory diseases.
Molecular Docking Studies
The compound has been used in molecular docking studies . These studies help to understand the interaction modes and binding affinity of the compound with the active sites of various enzymes, contributing to the development of new drugs and therapies.
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its biological activities. As related compounds have shown significant antioxidant, antimicrobial, and anti-inflammatory activities , it would be interesting to investigate if 3,4-dihydro-2H-1,5-benzodioxepin-6-amine hydrochloride exhibits similar properties. Additionally, the compound could be used as a building block in the synthesis of more complex molecules for various applications in medicinal chemistry and drug discovery.
properties
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-6-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-7-3-1-4-8-9(7)12-6-2-5-11-8;/h1,3-4H,2,5-6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAMVGWLAZXOHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C2OC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-1,5-benzodioxepin-6-amine hydrochloride |
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